Product packaging for Hydroxymethylphosphinic acid(Cat. No.:CAS No. 4886-44-6)

Hydroxymethylphosphinic acid

Cat. No.: B3052936
CAS No.: 4886-44-6
M. Wt: 95.014 g/mol
InChI Key: YUSGVLBJMBDEMA-UHFFFAOYSA-O
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Description

Classification and Structural Context within Organophosphorus Chemistry

Organophosphorus chemistry involves the study of organic compounds containing a phosphorus atom. wikipedia.org These compounds are broadly classified based on the oxidation state and coordination number of the phosphorus atom. wikipedia.org Hydroxymethylphosphinic acid belongs to the class of phosphinic acids, which are organophosphorus compounds featuring a phosphorus atom bonded to one organic group via a phosphorus-carbon (P-C) bond, a hydrogen atom (in the parent form), a hydroxyl group (-OH), and a double-bonded oxygen atom. ontosight.ai

Phosphinic acids are distinguished from phosphonic acids, which contain two hydroxyl groups and one P-C bond, and phosphoric acid esters, which typically lack a direct P-C bond. wikipedia.orgevitachem.com The presence of the hydroxymethyl group (-CH2OH) directly attached to the phosphorus center in this compound introduces a functional handle that is crucial for its reactivity and applications. The structure of phosphinic acids allows them to act as analogues of amino acids or as transition state mimics for enzymatic reactions, where the phosphinic moiety replaces a carboxylic group. core.ac.uk This structural analogy is a cornerstone of their utility in medicinal chemistry. core.ac.ukchim.it

Properties of this compound

PropertyValue
Molecular FormulaCH₅O₃P
ClassificationOrganophosphorus Compound, Phosphinic Acid
Key Structural FeaturesCentral phosphorus atom bonded to a hydroxymethyl group (-CH₂OH), a hydroxyl group (-OH), a hydrogen atom (P-H), and a double-bonded oxygen (P=O).

Significance of this compound and its Analogues in Advanced Chemical Science

The significance of this compound is largely demonstrated through the diverse applications of its derivatives and analogues in advanced chemical research. These compounds serve as crucial intermediates and building blocks in several areas. ontosight.aimdpi.com

Nucleic Acid Analogues: A prominent analogue, bis(hydroxymethyl)phosphinic acid (BHPA), has been extensively studied as a scaffold for creating novel acyclic nucleoside analogues. researchgate.net These BHPA-based analogues, where the core structure is coupled to DNA nucleobases, have been synthesized and evaluated for potential therapeutic properties. researchgate.netorcid.org Researchers have successfully incorporated these units into DNA strands, creating chimeric backbones with a phosphinate/phosphate (B84403) structure. arkat-usa.org Such modifications are explored to enhance properties like cellular uptake or to protect the constructs from degradation by nucleases. arkat-usa.org

Enzyme Inhibition and Medicinal Chemistry: Phosphinic acids are recognized for their ability to act as inhibitors of certain enzymes, particularly metalloproteases, by binding to metal ions in the active site. ontosight.aicore.ac.uk Analogues such as α-aminomethylphosphinic acids are valuable building blocks for synthesizing phosphinic pseudopeptides, which are designed to mimic the transition state of peptide bond hydrolysis and can act as potent enzyme inhibitors. chim.itacs.org The structural similarity of α-hydroxyphosphinic acids to α-hydroxycarboxylic acids makes them of great interest to medicinal chemists. chim.it

Chelating Agents for Biomedical Imaging and Catalysis: Advanced analogues have been developed by functionalizing macrocyclic structures like 1,4,7-triazacyclononane (B1209588) (TACN) with this compound moieties. ontosight.ai These derivatives are effective chelating agents for metal ions. This property is particularly useful in biomedical imaging, where they can bind radioactive metal ions for techniques like positron emission tomography (PET). ontosight.ai Furthermore, their ability to form stable complexes with transition metals makes them valuable in the development of novel catalysts. ontosight.ai

Synthesis of Heterocyclic Derivatives: The reactivity of the phosphinic acid core allows for the synthesis of a variety of heterocyclic mono- and bis(α-hydroxymethyl)phosphinic acids. chim.it These syntheses, often achieved through the addition of hypophosphorous acid to heterocyclic aldehydes, demonstrate the versatility of the phosphinic acid group in creating complex, functionalized molecules for further study in agrochemical and pharmaceutical development. chim.itontosight.ai

Key Analogues of this compound and Their Significance

AnalogueAbbreviationSignificance / Application AreaReference
Bis(hydroxymethyl)phosphinic acidBHPAScaffold for acyclic nucleoside analogues; incorporated into DNA backbones. researchgate.netorcid.orgarkat-usa.org
α-Aminomethylphosphinic acids-Building blocks for phosphinic pseudopeptides and enzyme inhibitors. core.ac.ukchim.it
1,4,7-triazacyclononane-1-(methyl(2-carboxyethyl)phosphinic acid)-4,7-bis(methyl(2-hydroxymethyl)phosphinic acid)-Chelating agent for metal ions in biomedical imaging (PET) and catalysis. ontosight.ai
Heterocyclic mono- and bis(α-hydroxymethyl)phosphinic acids-Intermediates in pharmaceutical and agrochemical synthesis. chim.it

Scope and Research Trajectories

The future of research involving this compound and its derivatives is focused on harnessing their unique chemical properties for more sophisticated applications. Several key trajectories are guiding current investigations.

One major area of focus is the stereoselective synthesis of chiral phosphinic acid derivatives. core.ac.uk Since biological activity is often highly dependent on the specific stereochemistry of a molecule, developing methods to produce optically pure α-amino-C-phosphinic acids is critical for creating more effective and selective therapeutic agents. core.ac.uk

Another significant research direction involves the design of novel biomolecules . This includes the continued development of nucleic acid analogues with chimeric phosphinate/phosphate backbones, which could lead to new types of therapeutic oligonucleotides with improved stability and binding properties. arkat-usa.org Research is also aimed at creating new phosphonic acid analogues by introducing bis(hydroxymethyl)phosphine oxide and this compound groups into biologically active compounds, with the goal of improving properties like transport across cell membranes, which can be hindered by the high ionic character of traditional phosphonates. tandfonline.com

Furthermore, the synthesis of new functional building blocks remains a priority. The creation of novel reagents, such as bis(benzyloxymethyl)phosphinic chloride, provides chemists with the tools to construct more complex and functionally diverse phosphinic acid analogues. tandfonline.com These new structures are being explored for their potential in materials science, as ligands in catalysis, and as probes in biochemical studies. ontosight.aiontosight.ai The reaction of phosphinic acids with various substrates, such as the formation of camphene-derived this compound, continues to expand the library of available organophosphorus compounds for a wide range of applications. waikato.ac.nzwaikato.ac.nz

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4O3P+ B3052936 Hydroxymethylphosphinic acid CAS No. 4886-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hydroxy-(hydroxymethyl)-oxophosphanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3O3P/c2-1-5(3)4/h2H,1H2/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSGVLBJMBDEMA-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)[P+](=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O3P+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426050
Record name hydroxymethylphosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.014 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4886-44-6
Record name hydroxymethylphosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Hydroxymethylphosphinic Acid and Its Derivatives

Direct Synthesis Approaches

Direct synthesis strategies are the most common routes for obtaining hydroxymethylphosphinic acid and its related compounds. These methods typically involve the addition of a phosphorus-containing nucleophile to a carbonyl compound.

Addition Reactions of Hypophosphorous Acid (H3PO2)

Hypophosphorous acid (H3PO2) serves as a key precursor in the synthesis of this compound and its derivatives. The reaction proceeds through the nucleophilic addition of H3PO2 to the electrophilic carbon of a carbonyl group.

The reaction between hypophosphorous acid and carbonyl compounds, such as aldehydes and ketones, is a fundamental method for the synthesis of α-hydroxyalkylphosphinic acids. This reaction can be influenced by the reaction conditions, including the solvent system and the presence of catalysts.

The synthesis of α-hydroxyalkylphosphinic acids can be carried out under anhydrous conditions using inert organic solvents. These methods often require prolonged heating to drive the reaction to completion. The use of anhydrous hypophosphorous acid is a common requirement for these procedures. chim.it A variety of inert organic solvents can be employed in this process. google.com

A study on the reaction of camphene-derived phosphinic acid with paraformaldehyde exemplifies this approach, leading to the formation of a this compound derivative. The reaction of 8-camphanylphosphinic acid with paraformaldehyde yields 8-camphanyl(hydroxymethyl)phosphinic acid.

Table 1: Synthesis of a this compound Derivative under Anhydrous Conditions

Reactant 1Reactant 2Product
8-camphanylphosphinic acidParaformaldehyde8-camphanyl(hydroxymethyl)phosphinic acid

Data sourced from a study on the organophosphorus chemistry of camphene.

The synthesis of this compound and its derivatives can also be effectively conducted in aqueous systems, often with the aid of a mineral acid catalyst. chim.it The use of commercially available 50% aqueous hypophosphorous acid makes this method particularly convenient. chim.it For instance, the reaction of various aldehydes with aqueous hypophosphorous acid can yield α-hydroxyalkylphosphinic acids. thieme-connect.deacs.org Sonication has been shown to facilitate the reaction between aqueous hypophosphorous acid and long-chain aldehydes in the presence of catalytic amounts of hydrochloric acid. acs.org

In the case of heterocyclic aldehydes, such as those derived from pyridine (B92270) and imidazole, the reaction with a 50% aqueous solution of H3PO2 proceeds by heating at 100°C for two hours in water to yield the corresponding mono-(α-hydroxymethyl)phosphinic acids in good yields. chim.it The use of an excess of the aldehyde in the presence of a mineral acid, such as hydrochloric acid, can lead to the formation of bis(α-hydroxymethyl)phosphinic acids. chim.it

Table 2: Synthesis of Heterocyclic Mono-(α-hydroxymethyl)phosphinic Acids in Aqueous Media chim.it

AldehydeProductYield (%)
Pyridine-2-carboxaldehyde[(Hydroxy)(2-pyridyl)methyl]phosphinic acid55
Pyridine-4-carboxaldehyde[(Hydroxy)(4-pyridyl)methyl]phosphinic acid48
Imidazole-2-carboxaldehyde[(Hydroxy)(2-imidazolyl)methyl]phosphinic acid32
Imidazole-4-carboxaldehyde[(Hydroxy)(4-imidazolyl)methyl]phosphinic acid41

Reaction conditions: Equimolar amounts of aldehyde and 50% aqueous H3PO2 heated at 100°C for 2 hours. chim.it

Microwave irradiation has emerged as a rapid and efficient method for the synthesis of bis-(α-hydroxyalkyl)phosphinic acids from hypophosphorous acid and aldehydes. lookchem.com This technique offers significant advantages over conventional heating methods, including shorter reaction times and often higher yields. lookchem.com The reaction is typically carried out under mild conditions and has been successfully applied to a range of aromatic and aliphatic aldehydes. lookchem.com

One study demonstrated the conversion of various aldehydes to the corresponding bis-(α-hydroxyalkyl)phosphinic acids in good yields using microwave irradiation. lookchem.com The reaction of phosphorous acid with benzaldehyde, however, did not yield the desired α-hydroxyalkylphosphonic acid under similar microwave conditions. lookchem.com

Table 3: Microwave-Assisted Synthesis of Bis-(α-hydroxyalkyl)phosphinic Acids lookchem.com

AldehydeProductYield (%)Reaction Time (min)
BenzaldehydeBis-(α-hydroxybenzyl)phosphinic acid853
4-ChlorobenzaldehydeBis-(α-hydroxy-4-chlorobenzyl)phosphinic acid882
4-MethoxybenzaldehydeBis-(α-hydroxy-4-methoxybenzyl)phosphinic acid824
HeptanalBis-(α-hydroxyheptyl)phosphinic acid755

Reaction conditions: Hypophosphorous acid and aldehyde under microwave irradiation. lookchem.com

Phospha-Mannich Reactions with Imine/Iminium Species

The phospha-Mannich reaction is a three-component condensation involving an amine, a carbonyl compound (typically formaldehyde), and a P-H containing compound like hypophosphorous acid. researchgate.netrsc.org This reaction leads to the formation of α-aminoalkylphosphinic acids. Hypophosphorous acid exists in equilibrium with its trivalent tautomer, phosphonous acid [HP(OH)2], which is the reactive species in this transformation. tandfonline.com The reaction is complex and can be accompanied by side reactions. tandfonline.com

The reaction of H3PO2 with secondary amines and formaldehyde (B43269) in wet acetic acid has been shown to produce aminomethyl-H-phosphinic acids in nearly quantitative yields with minimal by-products. rsc.org The basicity of the amine plays a crucial role in the reaction outcome. rsc.org Amines with a pKa greater than 7-8 tend to give the desired products, while less basic amines can lead to side reactions like reductive N-methylation. rsc.org The mechanism is thought to involve N-hydroxyalkyl species as reactive intermediates. rsc.org

Table 4: Phospha-Mannich Reaction of Secondary Amines, Paraformaldehyde, and H3PO2 rsc.org

AmineProductYield (%) (by 31P NMR)
Dibenzylamine(Dibenzylaminomethyl)phosphinic acid98
Piperidine(Piperidin-1-ylmethyl)phosphinic acid99
Morpholine(Morpholin-4-ylmethyl)phosphinic acid95
Diethylamine(Diethylaminomethyl)phosphinic acid97

Reaction conditions: Amine, paraformaldehyde, and H3PO2 in wet acetic acid at 40°C. rsc.org

Multicomponent Condensation Reactions

The Kabachnik-Fields reaction is a three-component condensation that provides a valuable route to α-aminomethylphosphonates. wikipedia.org This reaction involves an amine, a carbonyl compound, and a dialkyl phosphonate (B1237965). wikipedia.org A notable application of this reaction is in the synthesis of aminomethane-P-hydroxymethylphosphinic acids through the condensation of hydroxyalkane-H-phosphinic acids, formaldehyde, and secondary amines. arkat-usa.orgresearchgate.net This multicomponent approach allows for the creation of a diverse library of compounds from readily available starting materials. researchgate.net

The reaction mechanism typically begins with the formation of an imine from the amine and carbonyl compound, which is then followed by the addition of the phosphonate across the C=N double bond in a hydrophosphonylation step. wikipedia.org The reaction can often be accelerated by using a dehydrating agent and a Lewis acid. wikipedia.org In the synthesis of aminomethane-P-hydroxymethylphosphinic acids, the use of a hydroxyalkane-H-phosphinic acid, formaldehyde, and a secondary amine has been shown to produce the desired products in yields of around 65%. arkat-usa.org

This methodology has been successfully employed to synthesize a variety of substituted aminomethane-P-hydroxymethylphosphinic acids. arkat-usa.orgresearchgate.net The process is amenable to microwave conditions, often eliminating the need for a catalyst. nih.gov

Table 1: Examples of Aminomethane-P-hydroxymethylphosphinic Acids Synthesized via Kabachnik-Fields Reaction

Amine Carbonyl Phosphorus Source Product Yield (%) Reference
Secondary Amines Formaldehyde Hydroxyalkane-H-phosphinic acids Substituted aminomethane-P-hydroxymethylphosphinic acids ~65 arkat-usa.org
Primary or Secondary Amines Aldehydes/Ketones Dialkyl phosphites α-Aminophosphonates Varies nih.govmdpi.com

This table presents a selection of reactant combinations and resulting products from the Kabachnik-Fields reaction to synthesize aminomethane-P-hydroxymethylphosphinic acids and related compounds.

Hydrophosphonylation Strategies

The hydrophosphonylation of aldehydes is a direct method for the synthesis of α-hydroxyalkylphosphinic acids. chim.it This reaction involves the addition of a P-H bond from a phosphinic acid across the carbonyl group of an aldehyde.

A straightforward approach involves heating an equimolar mixture of the corresponding aldehyde and a 50% aqueous solution of hypophosphorous acid at 100°C. chim.it This method has been used to produce various heterocyclic mono-(α-hydroxymethyl)phosphinic acids in good yields (32-55%) after simple crystallization. chim.it

The reaction is versatile and can be catalyzed by various substances, including organocatalysts like squaramide, which can lead to high yields and enantioselectivities under mild conditions. core.ac.ukorganic-chemistry.org

Table 2: Synthesis of Hydroxymethylphosphinic Acids via Hydrophosphonylation of Aldehydes

Aldehyde Phosphorus Source Conditions Product Yield (%) Reference
Heterocyclic Aldehydes H3PO2 (50% aq.) 100°C, 2h Mono-(α-hydroxymethyl)phosphinic acids 32-55 chim.it
Heterocyclic Aldehydes (2 equiv.) H3PO2 (50% aq.) 100°C, 2h, 2 equiv. HCl Bis(α-hydroxymethyl)phosphinic acids 30-87 chim.it

This table summarizes the synthesis of mono- and bis(α-hydroxymethyl)phosphinic acids through the hydrophosphonylation of aldehydes under different reaction conditions.

Application of Bis(trimethylsilyl) Phosphonite

Bis(trimethylsilyl) phosphonite (BTSP) is a highly reactive phosphorus nucleophile used in the synthesis of phosphinic acid derivatives. chim.itmdpi.com It can be generated in situ by heating an equimolar mixture of ammonium (B1175870) hypophosphite and hexamethyldisilazane. chim.it The bulky trimethylsilyl (B98337) groups enhance the nucleophilicity of the phosphorus atom. chim.it

BTSP readily reacts with various electrophiles, including aldehydes and ketones, in what is known as the Abramov reaction, to yield α-hydroxyphosphinates after hydrolysis. mdpi.comresearchgate.net For instance, the reaction of BTSP with unsaturated ketones like methyl vinyl ketone can lead to the formation of bis(3-oxobutyl)phosphinic acid. core.ac.uk The reaction with acyl chlorides can produce hydroxymethylene-substituted bisorganophosphorus acids. researchgate.net

The use of silylated phosphonites offers a versatile and smooth method that is compatible with various functional groups. mdpi.com The silylated intermediates are typically hydrolyzed with methanol (B129727) or water to afford the final phosphinic acids. researchgate.net

Asymmetric Synthesis Protocols

Diastereoselective Hydrophosphonylation with Chiral Auxiliaries

The asymmetric synthesis of α-hydroxyalkylphosphinic acids can be achieved through diastereoselective hydrophosphonylation of aldehydes using chiral auxiliaries. chim.itnih.gov This strategy relies on the use of an enantiomerically pure chiral auxiliary to control the stereochemical outcome of the reaction. york.ac.uk

A notable example involves the use of a chiral H-phosphonate derived from (R,R)-TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). chim.itresearchgate.net This C2-symmetric chiral auxiliary avoids the formation of a new stereogenic center at the phosphorus atom, simplifying the analysis of the reaction's diastereoselectivity. chim.it The hydrophosphonylation of aldehydes using the (R,R)-TADDOL-derived H-phosphonate can be performed at low temperatures (e.g., -78°C) in the presence of a suitable base to achieve high diastereoselectivity. researchgate.net

After the reaction, the major diastereomer is separated, and the chiral auxiliary is cleaved to yield the enantiomerically pure α-hydroxyphosphonic acid. chim.itresearchgate.net This approach has been successfully applied to a broad range of aldehydes, providing good to excellent diastereoselectivity. chim.it The choice of base and reaction temperature can significantly influence the diastereomeric ratio of the products. researchgate.net

Table 3: Diastereoselective Hydrophosphonylation using Chiral Auxiliaries

Aldehyde Chiral Auxiliary Base Diastereomeric Ratio (d.r.) Reference
Various Aldehydes (R,R)-TADDOL H-phosphonate Various Good to Excellent chim.itresearchgate.net
Aldehydes Chiral Phosphorous Acid Diamides LDA Poor to Good researchgate.net

This table illustrates the use of different chiral auxiliaries and reaction conditions to achieve diastereoselectivity in the hydrophosphonylation of aldehydes.

Utilization of (R,R)-TADDOL H-Phosphonate

The asymmetric synthesis of α-hydroxymethylphosphonic acids can be achieved through a diastereoselective protocol that employs the nonracemic (R,R)-TADDOL-derived H-phosphonate as a chiral auxiliary. chim.itpwr.edu.pl This method is centered on the hydrophosphonylation of aldehydes. The enantiomerically pure (R,R)-TADDOL derived H-phosphonate (31) serves as a chiral auxiliary in reactions with aldehydes, leading to the formation of α-hydroxymethylphosphonates (32) with good to very good diastereoselectivity. chim.itpwr.edu.pl

The C2 symmetry of this particular chiral auxiliary is advantageous as it does not introduce an additional chiral center at the phosphorus atom in the resulting α-hydroxymethylphosphonate products. This simplifies the analysis of the hydrophosphonylation results. Following the diastereoselective hydrophosphonylation, the chiral auxiliary is cleaved to yield the enantiomerically pure α-hydroxy- or α-aminomethylphosphonic acids. chim.it

Table 1: Asymmetric Synthesis of α-Hydroxymethylphosphonates using (R,R)-TADDOL H-phosphonate This table is based on data from the synthesis of substituted phosphonic acids using (R,R)-TADDOL derived H-phosphonate. chim.it

Aldehyde Substrate Product Diastereoselectivity
Various Aldehydes α-hydroxymethylphosphonates (32) Good to Very Good
Chiral Aldimines α-aminomethylphosphonates (33) Good to Very Good

Derivatization from Precursor Compounds

Hydrolysis of Phosphinates and Phosphonates

The hydrolysis of phosphinates and phosphonates into their corresponding phosphinic and phosphonic acids is a fundamental transformation in organophosphorus chemistry. nih.govnih.gov This process can be effectively carried out under both acidic and basic conditions, with acidic hydrolysis being a widely applied method. nih.govnih.gov

Acid-catalyzed hydrolysis is a prevalent method for the preparation of phosphinic and phosphonic acids from their respective esters. nih.govnih.gov Concentrated aqueous solutions of strong acids, most commonly hydrochloric acid (HCl) and occasionally hydrobromic acid (HBr), are used to facilitate this reaction. nih.govnih.gov

The general procedure involves refluxing the phosphinate or phosphonate with an excess of concentrated HCl (typically 35-37% in water, ~12 M) for a period ranging from one to twelve hours. nih.gov Following the reaction, the excess acid and water can be removed by distillation. To ensure complete removal of water, azeotropic distillation with toluene (B28343) is often employed. nih.gov For instance, the preparation of β-functionalized this compound derivatives has been accomplished via double hydrolysis using a significant excess of 35% hydrochloric acid at 80 °C over 3 hours. nih.govmdpi.com Similarly, the hydrolysis of certain phosphinates to yield α-aminophosphinic acids has been achieved using concentrated HCl or a mixture of HBr and acetic acid. nih.gov

The hydrolysis of phosphonates is a two-step consecutive process, and kinetic studies on α-hydroxybenzylphosphonates have shown that the cleavage of the second P-O-C bond is the rate-determining step. nih.gov The reaction conditions, such as the concentration of the acid and the reaction time, are often optimized based on the specific substrate. nih.gov

Table 2: Conditions for Acid-Catalyzed Hydrolysis of P-Esters This table summarizes typical conditions for the acid-catalyzed hydrolysis of phosphinates and phosphonates. nih.govnih.govmdpi.com

Substrate Reagent Temperature Time Product
Phosphinates (general) conc. HCl Reflux 1-12 h Phosphinic Acids
β-functionalized Phosphinate 35% HCl (15 equiv.) 80 °C 3 h β-functionalized this compound
α-Aminophosphinates conc. HCl or HBr/AcOH N/A N/A α-Aminophosphinic Acids
Dialkyl Phosphonates conc. HCl (~12 M) Reflux 1-12 h Phosphonic Acids

In recent years, more environmentally friendly or "green" approaches to the synthesis of phosphonic and phosphinic acids have been explored. chim.itrsc.org These methods aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

One notable green method for preparing α-hydroxymethylphosphinic acids involves the reaction of aldehydes with aqueous hypophosphorous acid. chim.it This approach can be performed in water, a green solvent, and circumvents the need for anhydrous conditions that are often required in traditional methods. chim.it For example, the synthesis of heterocyclic mono- and bis(α-hydroxymethyl)phosphinic acids has been successfully developed in aqueous media. chim.it

Solvent-free conditions also represent a significant green chemistry strategy. The direct condensation of carbonyl compounds with H-phosphonates (Pudovik reaction) or phosphites (Abramov reaction) can often be performed without a solvent, although a catalyst or additive may be necessary. chim.it Furthermore, the use of microwave irradiation has been shown to effectively replace traditional heating, significantly shortening reaction times from hours to minutes while maintaining excellent product yields. chim.it

Table 3: Green Synthesis Approaches for this compound and Derivatives This table highlights green chemistry methodologies for the synthesis of α-hydroxymethylphosphinic acids and related compounds. chim.it

Method Key Features Example Application
Aqueous Media Synthesis Use of water as a solvent Reaction of aldehydes with aqueous hypophosphorous acid
Solvent-Free Conditions Reaction performed without solvent Pudovik and Abramov reactions
Microwave Irradiation Replacement of traditional heating Shortened reaction times for hydrolysis and other syntheses

Oxidation of Phosphinic Acid to Phosphonic Acid Analogues

The oxidation of H-phosphinic acids [RP(O)(OH)H] provides a direct route to the corresponding phosphonic acids [RP(O)(OH)2]. beilstein-journals.orgresearchgate.net This transformation is a key step in multi-step syntheses that utilize hypophosphorous acid as a starting material. researchgate.netnih.gov Various catalytic methods have been developed to achieve this oxidation efficiently.

The oxidation of phosphinic acids can be readily accomplished using dimethyl sulfoxide (B87167) (DMSO) in the presence of a catalytic amount of iodide. nih.govbeilstein-journals.org This method has been applied to the synthesis of various phosphonic acids, including 1-aryl-1-hydroxymethylphosphonic acids. nih.gov

Palladium catalysts are also effective for the oxidation of phosphinic acids to phosphonic acids. beilstein-journals.orgresearchgate.net This can be achieved through a catalytic process involving air or molecular oxygen as the oxidant in the presence of palladium salts. beilstein-journals.orgresearchgate.net For instance, a novel approach involves a palladium-catalyzed tandem carbon-phosphorus bond formation followed by an in situ oxidation of the intermediate H-phosphinic acid. nih.gov This allows for a one-pot synthesis of phosphonic acids from precursors like allylic alcohols and H3PO2. nih.gov The choice of palladium catalyst and reaction conditions can be tailored to the specific transformation. For example, Pd2dba3/xantphos has been used for hydrophosphinylation-oxidation sequences, while Pd(OAc)2/dppp is effective for cross-coupling-oxidation reactions. nih.gov

Table 4: Catalytic Oxidation of Phosphinic to Phosphonic Acids This table presents different catalytic systems for the oxidation of phosphinic acids. nih.govbeilstein-journals.orgresearchgate.netnih.gov

Catalyst System Oxidant Substrate Product
DMSO / Iodide (catalytic) DMSO Phosphinic Acid Phosphonic Acid
Palladium Salts Air / O2 H-Phosphinic Acid Phosphonic Acid
Pd2dba3/xantphos Air Intermediate H-Phosphinic Acid (from hydrophosphinylation) Phosphonic Acid
Pd(OAc)2/dppp Air Intermediate H-Phosphinic Acid (from cross-coupling) Phosphonic Acid

Reaction Mechanisms and Chemical Reactivity of Hydroxymethylphosphinic Acid Systems

Mechanistic Investigations of C-P Bond Cleavage

The cleavage of the C-P bond in phosphinic acids is a critical reaction, and its mechanism can be influenced by various factors, including the structure of the phosphinic acid and the reaction conditions. The pathways for this cleavage are generally categorized as dissociative (S"N"1(P)) and associative (S"N"2(P)).

A dissociative, or S"N"1(P)-like, mechanism for C-P bond cleavage involves a slow, rate-determining step in which the C-P bond breaks to form a carbocation and a metaphosphinate intermediate. This is then followed by a rapid reaction of the intermediates. This pathway is generally favored for substrates that can form a stable carbocation. In the context of hydroxymethylphosphinic acid, the formation of a primary carbocation (HOCH₂⁺) would be highly unstable, suggesting that a pure S"N"1(P) mechanism is unlikely under typical conditions. However, protonation of the hydroxyl group under acidic conditions could facilitate the departure of a water molecule, leading to a more stabilized carbocation, though this is still less favorable than pathways that avoid discrete high-energy intermediates.

The associative, or S"N"2(P), pathway involves the direct attack of a nucleophile on the phosphorus center, proceeding through a pentacoordinate transition state or intermediate. This mechanism is analogous to the S"N"2 reaction at a carbon center. The nucleophile approaches the phosphorus atom from the backside relative to the leaving group (in this case, the hydroxymethyl group), leading to an inversion of configuration at the phosphorus center.

For this compound, an S"N"2(P) mechanism would involve a nucleophile attacking the phosphorus atom, with the hydroxymethyl group acting as the leaving group. The feasibility of this pathway depends on the strength of the incoming nucleophile and the ability of the hydroxymethyl group to depart. The presence of the hydroxyl group might influence the leaving group ability, potentially through intramolecular hydrogen bonding or by being protonated under acidic conditions to form a better leaving group (water).

The kinetics of C-P bond cleavage are significantly influenced by both electronic and steric effects of the substituents attached to the phosphorus atom.

Electronic Effects: Electron-withdrawing substituents on the phosphorus atom can increase the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack. This would generally accelerate an S"N"2(P) type of cleavage. Conversely, electron-donating groups would decrease the positive charge on the phosphorus, slowing down the rate of nucleophilic attack.

Steric Effects: The rate of an S"N"2(P) reaction is sensitive to steric hindrance. Bulky substituents around the phosphorus atom will hinder the approach of the nucleophile, thereby decreasing the reaction rate. For this compound, the hydroxymethyl group is relatively small, suggesting that steric hindrance at the phosphorus center from this group is minimal.

Factor Effect on S"N"1(P) Rate Effect on S"N"2(P) Rate Relevance to this compound
Carbocation Stability Increases with more stable carbocationNo direct effectUnlikely due to unstable primary carbocation
Nucleophile Strength No effectIncreases with stronger nucleophileDependent on reaction conditions
Leaving Group Ability Increases with better leaving groupIncreases with better leaving groupCan be enhanced by protonation of the hydroxyl group
Solvent Polarity Increases with polar protic solventsGenerally favored by polar aprotic solventsCan influence the dominant pathway
Steric Hindrance Less significantDecreases with increased steric bulkMinimal hindrance from the hydroxymethyl group
Electronic Effects Can influence leaving group abilityIncreases with electron-withdrawing groupsThe hydroxyl group has a modest inductive effect

Nucleophilic and Electrophilic Reactivity

This compound possesses both nucleophilic (the phosphinic acid hydroxyl) and electrophilic (the phosphorus atom and the carbon of the hydroxymethyl group) centers, allowing it to participate in a variety of reactions.

This compound can undergo condensation reactions with alcohols to form phosphinate esters. This reaction is analogous to the Fischer esterification of carboxylic acids and is typically catalyzed by an acid. The mechanism involves the protonation of the phosphinyl oxygen, which activates the phosphorus atom toward nucleophilic attack by the alcohol.

A kinetic study of the esterification of a similar compound, hydroxymethyl(phenyl)phosphinic acid with ethylene (B1197577) glycol, found the reaction to be second order. The activation energy was determined to be 41.57 kJ/mol. researchgate.net This suggests that the reaction proceeds through a bimolecular mechanism, consistent with an acid-catalyzed esterification pathway.

General Mechanism for Acid-Catalyzed Esterification:

Protonation: The phosphinyl oxygen is protonated by the acid catalyst.

Nucleophilic Attack: The alcohol attacks the electrophilic phosphorus atom.

Proton Transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups on the phosphorus intermediate.

Elimination: A molecule of water is eliminated, reforming the P=O double bond.

Deprotonation: The catalyst is regenerated by deprotonation of the ester product.

The rate of esterification can be influenced by factors such as temperature, catalyst concentration, and the structure of the alcohol.

Parameter Effect on Esterification Rate
Temperature Increases rate
Acid Catalyst Concentration Increases rate
Steric Hindrance of Alcohol Decreases rate for bulky alcohols
Removal of Water Drives equilibrium towards product formation

The hydroxymethyl group of this compound can also be a site for nucleophilic substitution. The hydroxyl group is a poor leaving group, but it can be activated by protonation under acidic conditions to leave as a water molecule. This allows for substitution by various nucleophiles.

This reactivity is analogous to that observed in α-hydroxyphosphonates, where the hydroxyl group can be replaced by other functional groups. For instance, α-hydroxyphosphonates can react with primary or secondary amines to form α-aminophosphonates. researchgate.netdntb.gov.uanih.gov This suggests that this compound could potentially undergo similar reactions.

General Mechanism for Nucleophilic Substitution at the Hydroxymethyl Carbon:

Protonation: The hydroxyl group is protonated by an acid to form a good leaving group (H₂O).

Departure of Leaving Group: The water molecule departs, potentially forming a transient carbocationic species, or occurs in a concerted fashion.

Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom to form the substitution product.

The specific pathway (S"N"1 or S"N"2) at the hydroxymethyl carbon would depend on the reaction conditions and the nature of the nucleophile. Given the primary nature of the carbon, an S"N"2 pathway is generally more likely.

Reactions with Amines leading to Phosphonamide Derivatives

The synthesis of α-aminophosphonates and their derivatives, which are phosphorus analogs of α-amino acids, can be achieved through the Kabachnik-Fields reaction. wikipedia.orgnih.gov This multicomponent reaction involves the condensation of an amine, a carbonyl compound (like an aldehyde or ketone), and a dialkyl phosphonate (B1237965). wikipedia.org The reaction is significant for creating peptidomimetic compounds in drug discovery. organic-chemistry.org

The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, largely dependent on the nature of the reactants. nih.govsemanticscholar.org

Imine Pathway: This route is favored by weakly basic amines, such as anilines. The amine first reacts with the carbonyl compound to form an imine intermediate (a Schiff base). Subsequently, the hydrophosphoryl compound, such as a derivative of this compound, adds across the C=N double bond of the imine in a hydrophosphonylation step. wikipedia.orgorganic-chemistry.orgsemanticscholar.org

α-Hydroxyphosphonate Pathway: In this pathway, the hydrophosphoryl compound adds to the carbonyl group of the aldehyde or ketone first, forming an α-hydroxyphosphonate intermediate. This intermediate then undergoes a nucleophilic substitution reaction where the amine displaces the hydroxyl group to yield the final α-aminophosphonate product. nih.govsemanticscholar.org

Kinetic studies and in-situ spectroscopic monitoring have suggested that the reaction often proceeds via the imine intermediate. semanticscholar.org The reaction can be extended to various phosphorus-containing species, including H-phosphinates and secondary phosphine (B1218219) oxides, to produce a range of α-aminophosphinic derivatives. nih.govnih.gov Modern synthetic approaches often utilize solvent-free microwave conditions, which can obviate the need for catalysts. semanticscholar.org

Kabachnik-Fields Reaction Pathways
PathwayDescriptionKey IntermediateFavored By
Imine PathwayThe amine and carbonyl compound first form an imine, followed by the addition of the phosphorus compound. wikipedia.orgsemanticscholar.orgImine (Schiff Base)Weakly basic amines (e.g., anilines). organic-chemistry.org
α-Hydroxyphosphonate PathwayThe phosphorus compound adds to the carbonyl compound first, followed by substitution with the amine. nih.govsemanticscholar.orgα-HydroxyphosphonateConditions that favor nucleophilic addition to the carbonyl group.

Deamination Reactions and Intermediate Carbocations

The deamination of 1-aminoalkylphosphonic acids, structural analogs of this compound derivatives, with nitrous acid (HNO₂) typically proceeds via diazotization of the primary amino group. nih.govsemanticscholar.org This reaction generates a variety of products, suggesting the formation of highly reactive intermediates. semanticscholar.orgmdpi.com

The reaction is initiated by the in-situ generation of nitrous acid from sodium nitrite (B80452) (NaNO₂) in an acidic medium. semanticscholar.org The amine group reacts with nitrous acid to form an unstable diazonium salt. semanticscholar.org For aliphatic amines, this diazonium salt readily decomposes, leading to the formation of a carbenium ion (carbocation) intermediate and the evolution of nitrogen gas. mdpi.com

The fate of the carbocation intermediate, specifically a 1-phosphonoalkylium ion, dictates the final product distribution. nih.govmdpi.com Depending on the structure of the starting amino acid, this intermediate can undergo several transformations:

Substitution: The carbocation can be attacked by nucleophiles present in the reaction mixture, such as water (H₂O) or the nitrite ion (NO₂⁻), to form 1-hydroxyalkylphosphonic acids. mdpi.com

Elimination: The carbocation can lose a proton from an adjacent carbon, leading to the formation of vinylphosphonic acid derivatives. mdpi.com

Rearrangement: In some cases, the carbocation intermediate can undergo rearrangement to a more stable carbocation before reacting with a nucleophile. For example, the deamination of 1-amino-2-phenylethylphosphonic acid yields the rearranged product 2-hydroxy-1-phenylethylphosphonic acid. semanticscholar.org

Fragmentation: The reaction can also lead to the cleavage of the carbon-phosphorus bond, resulting in the formation of phosphoric acid (H₃PO₄). mdpi.com

The variety of products obtained from these reactions provides strong evidence for the existence of 1-phosphonoalkylium ions as key reactive intermediates. mdpi.com

Products of Deamination of 1-Aminoalkylphosphonic Acids
Reaction TypeDescriptionResulting Product(s)
SubstitutionThe intermediate carbocation reacts with a nucleophile like H₂O. mdpi.com1-Hydroxyalkylphosphonic acids
EliminationThe carbocation loses a proton. mdpi.comVinylphosphonic acid derivatives
Rearrangement & SubstitutionThe carbocation rearranges before reacting with a nucleophile. semanticscholar.orgRearranged hydroxyalkylphosphonic acids
FragmentationThe C-P bond is cleaved. mdpi.comPhosphoric acid (H₃PO₄)

Intramolecular Cyclization Reactions (e.g., Mitsunobu Reaction)

The Mitsunobu reaction is a versatile dehydration reaction that converts primary and secondary alcohols into a wide array of functional groups, including esters, ethers, and thioethers, with an acidic pronucleophile. organic-chemistry.orgnih.gov This reaction is particularly valuable for facilitating intramolecular cyclization in molecules that contain both a hydroxyl group and a suitable internal nucleophile. rsc.org The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

The mechanism of the Mitsunobu reaction is complex but generally understood to proceed through the following key steps:

Activation of the Phosphine: Triphenylphosphine, a nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD) to form a betaine (B1666868) intermediate. organic-chemistry.orgnih.gov

Protonation: The acidic pronucleophile (in an intramolecular reaction, this would be a part of the same molecule, such as a carboxylic acid group) protonates the betaine. nih.gov

Formation of the Oxyphosphonium Salt: The alcohol's hydroxyl group then attacks the activated phosphonium (B103445) species, forming an alkoxyphosphonium salt. This step converts the hydroxyl group into a good leaving group. organic-chemistry.orgnih.gov

Intramolecular Nucleophilic Attack: The conjugate base of the acidic pronucleophile, now an internal nucleophile, performs an Sₙ2 attack on the carbon bearing the activated oxyphosphonium group. This attack results in the displacement of triphenylphosphine oxide (TPPO) and the formation of the cyclic product. rsc.orgnih.gov

A crucial characteristic of the Mitsunobu reaction, when applied to chiral secondary alcohols, is the inversion of stereochemistry at the carbinol center, which is consistent with an Sₙ2 mechanism. organic-chemistry.orgnih.gov This stereospecificity makes it a powerful tool in the synthesis of complex chiral molecules and natural products. nih.govrsc.org For instance, an intramolecular Mitsunobu reaction can be used to form tricyclic products from acyclic precursors containing a primary alcohol and a suitable nitrogen nucleophile within the same molecule. nih.gov

Key Intermediates in the Mitsunobu Reaction
StepIntermediate SpeciesRole in the Reaction
1Phosphonium betaineFormed from the reaction of PPh₃ and DEAD. organic-chemistry.org
2Protonated betaineActivates the phosphine for reaction with the alcohol. nih.gov
3Alkoxyphosphonium saltConverts the hydroxyl group into a good leaving group. organic-chemistry.org
4Triphenylphosphine oxide (TPPO)Byproduct formed upon ring closure. rsc.org

Structure Reactivity Relationships in Hydroxymethylphosphinic Acid Derivatives

Heterocyclic Hydroxymethylphosphinic Acid Derivatives

The synthesis of heterocyclic compounds incorporating a phosphinic acid moiety is a growing area of research, as these structures can be considered analogues of naturally occurring heterocyclic carboxylic acids. nih.gov While the direct use of this compound as a starting material for the synthesis of a wide range of heterocycles is not extensively documented, methods for preparing heterocyclic phosphinic acids provide insight into the potential reactivity of its derivatives.

Key Synthetic Approaches to Heterocyclic Phosphinic Acids:

Reaction TypeDescription
McCormack ReactionA cycloaddition reaction used to synthesize phosphole derivatives. nih.gov
Ring-Closing MetathesisEmployed for the synthesis of phospholes using catalysts like the Grubbs' catalyst. nih.gov
Palladium-Catalyzed CyclizationReaction of an imine with a 2-bromophenyl-substituted H-phosphinate ester in the presence of a palladium catalyst to form 1,3-azaphosphindoles and 1,3-benzazaphosphorines. nih.gov
Base-Catalyzed TransesterificationCyclization of an H-phosphinate intermediate to form 1,4,2-oxazaphosphinanes. nih.gov

One notable example is the synthesis of heterocyclic mono- and bis(α-hydroxymethyl)phosphinic acids. The reaction of hypophosphorous acid with heterocyclic aldehydes in the presence of hydrochloric acid yields the corresponding bis(α-hydroxymethyl)phosphinic acids. chim.it This demonstrates the reactivity of the P-H bond in hypophosphorous acid, a parent compound to this compound, in forming C-P bonds with heterocyclic structures.

Bis(hydroxymethyl)phosphinic Acid and Poly-functionalized Analogues

Bis(hydroxymethyl)phosphinic acid is a key poly-functionalized analogue of this compound. It and its derivatives have been investigated as potential pharmacophores due to their structural similarity to phosphonic acids. tandfonline.com A significant challenge with some highly ionic phosphonate (B1237965) and phosphinate compounds is their limited transport across cell membranes. Bis(hydroxymethyl)phosphine oxide and this compound groups have been incorporated into biologically active compounds to potentially mitigate this issue. tandfonline.comexlibrisgroup.com

The synthesis of building blocks for these analogues often starts from hypophosphorous acid. For instance, bis(benzyloxymethyl)phosphinic chloride, a precursor for further reactions, can be synthesized from hypophosphorous acid in a multi-step process. tandfonline.com Another important precursor, tris(hydroxymethyl)phosphine (B1196123) oxide, is synthesized through the oxidation of tris(hydroxymethyl)phosphine. researchgate.net

Reactivity and Applications:

The reactivity of bis(hydroxymethyl)phosphinic acid is centered around the two hydroxyl groups and the phosphinic acid moiety. These functional groups allow for further derivatization to create a variety of analogues. For example, they can be used in the synthesis of analogues of aminophosphonates and geminal bisphosphonates. tandfonline.com

α-Amino- and α-Hydroxyphosphonic Acid Analogues

α-Aminophosphonic acids are recognized as structural bioisosteres of α-amino acids, where the carboxylic acid group is replaced by a phosphonic acid group. researchgate.net This substitution has significant implications for the molecule's biological activity, as the tetrahedral geometry of the phosphonic acid can mimic the transition state of peptide bond hydrolysis. researchgate.net Similarly, α-hydroxyphosphonic acids are analogues of α-hydroxy acids. This compound can be considered an analogue within this class, offering a different substitution pattern on the phosphorus atom that can influence its biological and chemical properties.

The synthesis of α-aminoalkanephosphonic acids can sometimes be accompanied by the formation of the corresponding α-hydroxyphosphonic acid. researchgate.net This highlights the related chemistry of these two classes of compounds. The bioisosteric replacement of the α-amino carboxylic acid functionality has been explored to develop novel antagonists for receptors like the NMDA receptor. nih.gov

Key Features of α-Amino and α-Hydroxyphosphonic Acid Analogues:

FeatureDescription
Structural Mimicry The phosphonic acid group mimics the carboxylic acid group of natural amino and hydroxy acids.
Tetrahedral Geometry The phosphorus center provides a stable tetrahedral geometry, which can act as a transition-state analogue for enzymatic reactions. researchgate.net
Biological Activity These analogues have shown a wide range of biological activities, including as enzyme inhibitors.

Design and Synthesis of Phosphinic Acid Pseudopeptides

Phosphinic acid pseudopeptides are a significant class of compounds in which a peptide bond is replaced by a phosphinic acid linkage. nih.gov This modification results in a non-hydrolyzable peptide mimic that can act as a potent inhibitor of proteases, particularly metalloproteases and aspartic acid proteinases. nih.govmdpi.com The phosphinate moiety, -P(O)(OH)CH₂-, is designed to mimic the tetrahedral transition state of amide bond hydrolysis. nih.gov

The synthesis of phosphinic acid pseudopeptides is a well-developed field with several established strategies. A common approach involves the construction of a phosphinic dipeptide backbone through the formation of a P-C bond. nih.gov

Common Synthetic Methods for Phosphinic Acid Pseudopeptides:

MethodDescriptionKey Reagents
Phospha-Michael Addition Addition of an α-amino-H-phosphinate to an acrylate. This is a widely used method for constructing the C-P-C skeleton. nih.govH-phosphinates, acrylates, silylating agents (e.g., HMDS, TMSCl)
Three-Component Condensation A variation of the Kabachnik-Fields or phospha-Mannich reaction, involving an aldehyde, an amine/amide component, and a β-substituted β-alkoxycarbonylethyl-H-phosphinic acid. nih.govmdpi.comAldehydes, carbamates, H-phosphinic acids
Arbuzov Reaction Reaction of a silylated N-protected phosphinic acid with a bromoacetate (B1195939) ester. researchgate.netSilylated phosphinic acids, bromoacetate esters
Solid-Phase Peptide Synthesis (SPPS) Utilization of suitably protected phosphinic pseudodipeptidic building blocks for incorporation into larger peptide chains. researchgate.netFmoc-protected phosphinic acid building blocks

Triazacyclononane (TACN) Derivatives Featuring this compound Moieties

Triazacyclononane (TACN) is a macrocyclic ligand known for its ability to form stable complexes with a variety of metal ions. Functionalization of the TACN scaffold with pendant arms containing coordinating groups, such as phosphinic acids, can lead to chelators with unique properties for applications in medical imaging and therapy.

Recent research has focused on the synthesis of TACN derivatives bearing phosphinic acid functionalities. For example, a TACN-based ligand with three [methylene-(2,2,2-trifluoroethyl)phosphinic acid] pendant arms has been synthesized. rsc.org The synthesis involves the reaction of (2,2,2-trifluoroethyl)phosphinic acid with formaldehyde (B43269) and TACN. This approach demonstrates the feasibility of incorporating phosphinic acid moieties onto the TACN backbone.

While the specific synthesis of TACN derivatives featuring this compound moieties is not widely reported, the existing methods for functionalizing TACN with other phosphinic acids provide a clear pathway for their potential synthesis. The reactivity of the secondary amines on the TACN ring allows for their alkylation with suitable this compound precursors. The resulting ligands would be expected to exhibit strong metal-binding properties, combining the stability of the TACN macrocycle with the coordinating ability of the phosphinic acid groups.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of hydroxymethylphosphinic acid in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, ³¹P), a complete picture of the molecule's structure can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of unique nuclei in the molecule. While specific data for the parent acid is not widely published, detailed analysis of close derivatives, such as N,N-Diethylaminomethane(P-hydroxymethyl)phosphinic acid, provides highly indicative data for the core hydroxymethylphosphinic moiety semanticscholar.org.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons of the methylene (B1212753) group (-CH₂-) are chemically equivalent but are coupled to the phosphorus-31 nucleus. This coupling results in a characteristic doublet signal. The protons of the hydroxyl groups (P-OH and C-OH) are typically broad and may exchange with solvent, often not showing clear coupling. Based on a derivative, the methylene protons are expected to resonate around 3.50 ppm semanticscholar.org.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show a single resonance for the methylene carbon. Due to one-bond coupling with the phosphorus-31 nucleus (¹JPC), this signal appears as a doublet. The chemical shift for this carbon is significantly influenced by the adjacent oxygen and phosphorus atoms. In a characterized derivative, this carbon signal appears at approximately 60.1 ppm with a large P-C coupling constant of about 117.5 Hz, which confirms the direct P-C bond semanticscholar.org.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. This compound is expected to show a single peak in its proton-decoupled ³¹P NMR spectrum. The chemical shift provides information about the oxidation state and coordination environment of the phosphorus atom. The spectrum is typically referenced to an external standard of 85% phosphoric acid. For a derivative containing the this compound core, the ³¹P signal was observed at 27.6 ppm semanticscholar.org.

Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Data for the this compound Moiety

NucleusAtomPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (Hz)
¹H-CH₂-~3.50Doublet (d)JHP ≈ 6.9
¹³C-CH₂-~60.1Doublet (d)¹JPC ≈ 117.5
³¹PP~27.6Singlet (s)N/A

Note: Data are based on the analysis of N,N-Diethylaminomethane(P-hydroxymethyl)phosphinic acid and are predictive for the parent compound semanticscholar.org.

2D NMR experiments are instrumental in confirming the atomic connectivity established by 1D NMR analysis.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, the primary use of COSY would be to confirm the absence of coupling between the -CH₂- protons and other protons, as they are an isolated spin system.

HSQC-DEPT (Heteronuclear Single Quantum Coherence - Distortionless Enhancement by Polarization Transfer): The HSQC experiment maps direct, one-bond correlations between protons and the carbons they are attached to. For this compound, an HSQC spectrum would display a single cross-peak, correlating the proton signal of the methylene group (~3.50 ppm) with its corresponding carbon signal (~60.1 ppm). A DEPT-edited HSQC can further confirm this as a CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two or three bonds. This technique would provide definitive evidence for the P-CH₂-OH framework. A key correlation would be a cross-peak between the methylene protons (~3.50 ppm) and the phosphorus atom, confirming the two-bond (²JPC) connectivity.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (CH₅O₃P), the exact molecular weight is 96.0227 g/mol .

In a typical mass spectrometry experiment (e.g., using electrospray ionization, ESI), the molecule would be observed as a protonated species [M+H]⁺ with a mass-to-charge ratio (m/z) of 97.03 or a deprotonated species [M-H]⁻ at m/z 95.01. High-resolution mass spectrometry can confirm the elemental composition with high accuracy.

The fragmentation of the molecular ion is predictable and provides structural confirmation. Key fragmentation pathways would likely include scienceready.com.au:

Loss of a hydroxyl radical (•OH), resulting in a fragment at m/z 79.

Loss of a water molecule (H₂O), leading to a fragment at m/z 78.

Cleavage of the P-C bond, resulting in the loss of the hydroxymethyl radical (•CH₂OH), giving a fragment at m/z 65.

Table 2: Predicted Mass Spectrometry Data for this compound

SpeciesFormulaCalculated m/zInterpretation
[M-H]⁻CH₄O₃P⁻95.01Deprotonated molecular ion
[M+H]⁺CH₆O₃P⁺97.03Protonated molecular ion
[M-OH]⁺CH₄O₂P⁺79.02Loss of hydroxyl radical
[M-H₂O+H]⁺CH₄O₂P⁺79.02Loss of water
[M-CH₂OH]⁺H₂O₂P⁺64.97Loss of hydroxymethyl radical

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be characterized by several key absorption bands.

O-H Stretch: A very broad and strong absorption band is expected between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded P-OH group in a phosphinic acid masterorganicchemistry.com.

C-H Stretch: Absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂-) group would appear in the 2850-3000 cm⁻¹ region youtube.com.

P=O Stretch (Phosphoryl): A strong, prominent band between 1150 and 1250 cm⁻¹ is characteristic of the P=O double bond stretch londonmet.ac.uk.

C-O Stretch: The stretching vibration of the C-OH bond is expected to produce a band in the 1000-1100 cm⁻¹ region.

P-C Stretch: The vibration of the phosphorus-carbon single bond typically appears in the fingerprint region, around 700-800 cm⁻¹.

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H StretchP-OH2500–3300Strong, Very Broad
C-H Stretch-CH₂-2850–3000Medium
P=O StretchP=O1150–1250Strong
C-O StretchC-OH1000–1100Medium-Strong
P-C StretchP-CH₂700–800Medium-Weak

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the chemical reactivity of hydroxymethylphosphinic acid. These calculations solve the Schrödinger equation for the molecule, providing insights into orbital energies, charge distributions, and molecular properties. wikipedia.org

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. DFT calculations can determine the optimized geometry, vibrational frequencies, and various electronic properties of this compound. By analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), insights into the molecule's nucleophilic and electrophilic character can be gained.

Theoretical studies on related organophosphorus compounds, such as boronic acid derivatives, have demonstrated the utility of DFT in predicting geometrical structures and electronic transitions. lodz.pl For instance, DFT calculations at the B3LYP level of theory are commonly employed to obtain reliable results for structural and spectral properties of organic compounds. mdpi.com Reactivity descriptors derived from DFT, such as electronegativity (χ), hardness (η), and softness (S), can quantify the chemical behavior of this compound. scielo.org.mxresearchgate.netnih.gov

PropertyDescriptionRelevance to this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity.
Electron Density Distribution of electrons in the molecule.Reveals regions susceptible to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP) Represents the electrostatic potential on the surface of the molecule.Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions.

This table is generated based on general principles of DFT and its application to organic molecules.

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a chemical reaction. wayne.edunasa.govsciepub.com By calculating the energy of the system for various arrangements of the atoms, a multi-dimensional surface is constructed. wayne.edu This surface reveals the minimum energy pathways for reactions, including the structures of reactants, products, transition states, and intermediates. sciepub.com

Molecular Dynamics and Monte Carlo Simulations in Condensed Phases

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational methods for studying the behavior of molecules in condensed phases, such as in aqueous solution. nih.govrsc.org These simulations can provide detailed information about the structure, dynamics, and thermodynamics of this compound and its interactions with solvent molecules.

Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their dynamic behavior over time. mdpi.com For this compound in an aqueous solution, MD simulations can reveal how the molecule is solvated by water molecules, including the formation and lifetime of hydrogen bonds. mdpi.comrsc.org Such simulations have been successfully applied to other organophosphorus compounds to understand their behavior in water. nih.gov

Monte Carlo (MC) Simulations: MC simulations use statistical methods to sample different configurations of a system and calculate its thermodynamic properties. mdpi.comescholarship.org For this compound, MC simulations could be used to study its partitioning between different phases or its adsorption onto surfaces. For example, MC simulations have been used to investigate the secondary electron yield from methacrylic acid, demonstrating the influence of molecular conformation on physical properties. iaea.org

Simulation ParameterDescriptionRelevance for this compound
Force Field A set of empirical energy functions and parameters that describe the potential energy of a system of atoms or molecules.Crucial for accurately modeling the interactions of this compound with itself and with solvent molecules.
Ensemble A collection of possible states of a system with certain thermodynamic properties held constant (e.g., NVT, NPT).Determines the thermodynamic conditions of the simulation.
Simulation Time The duration of the molecular dynamics simulation.Must be long enough to sample the relevant molecular motions and processes.
Temperature and Pressure The thermodynamic conditions at which the simulation is performed.Allows for the study of the behavior of this compound under various environmental conditions.

This table outlines key parameters for MD and MC simulations and their general relevance.

Multi-scale Modeling of Complex Chemical Processes

Multi-scale modeling is a computational strategy that combines different levels of theory to study complex chemical processes that span a wide range of length and time scales. nih.govnih.govdata.gov This approach is particularly useful for understanding phenomena where quantum mechanical effects at the molecular level influence macroscopic properties.

For processes involving this compound, such as its role as a flame retardant, multi-scale modeling can provide a comprehensive understanding. mdpi.com At the quantum mechanical level, DFT calculations can be used to study the bond-breaking and bond-forming processes that occur during combustion. The results from these calculations can then be used to parameterize force fields for larger-scale molecular dynamics simulations of the polymer matrix. Finally, continuum models can be employed to simulate the macroscopic behavior of the material, such as heat transfer and flame spread. This integrated approach has been used to model the surface sorption dynamics of organophosphate flame retardants. nih.govnih.govdata.gov

Relativistic Effects in Systems Containing Heavy Atoms

Relativistic effects in chemistry arise from the fact that the core electrons of heavy atoms move at speeds approaching the speed of light, leading to a relativistic increase in their mass. wikipedia.orgaip.orgyoutube.com This, in turn, causes a contraction of the s and p orbitals and an expansion of the d and f orbitals, which can significantly influence the chemical and physical properties of compounds containing heavy elements. wikipedia.org

Phosphorus, with an atomic number of 15, is not considered a heavy element, and therefore, relativistic effects are generally not significant in the chemistry of its compounds, including this compound. wikipedia.org However, for highly accurate calculations of certain properties, such as NMR chemical shifts, relativistic effects can be taken into account as small corrections. nih.gov Four-component DFT calculations have been used to investigate the influence of heavy atoms on the NMR chemical shifts of phosphorus in phosphine (B1218219) chalcogenides. nih.gov While not dominant, considering these effects can improve the accuracy of theoretical predictions for phosphorus-containing molecules.

Applications of Hydroxymethylphosphinic Acid in Advanced Materials and Catalysis

Coordination Chemistry and Ligand Design

The phosphinic acid moiety, with its P-OH group, allows hydroxymethylphosphinic acid to act as a ligand in coordination chemistry. The presence of the hydroxyl group on the methyl substituent can also influence its coordination behavior, potentially allowing for different binding modes.

Metal Ion Complexation and Chelating Agent Properties

This compound and related phosphonate (B1237965) compounds are recognized for their capacity to form stable complexes with a variety of metal ions. This chelating ability is a key feature in applications such as water treatment and industrial process control, where sequestration of metal ions is crucial. The effectiveness of a chelating agent is often quantified by its stability constant (log K), which indicates the strength of the complex formed with a specific metal ion. While extensive data for this compound itself is not widely published, the behavior of structurally similar phosphonates like 1-hydroxyethane-1,1-diylbisphosphonic acid (HEDP) provides insight into the strong affinity these types of ligands have for metal cations. researchgate.net

The phosphonate group's high affinity for metal ions allows these compounds to be particularly effective in complexing with strongly hydrolyzed metals. researchgate.net The stability of these complexes is a critical factor, and any measurements should ideally be preceded by experiments to ensure solid-phase formation does not interfere with the results. alanplewis.com

Table 1: Representative Stability Constants (log K) for Metal Complexes with a Related Phosphonate Ligand (HEDP)

This table presents data for 1-hydroxyethane-1,1-diylbisphosphonic acid (HEDP), a related and widely studied phosphonate chelating agent, to illustrate the typical complexing strength of such ligands.

Metal IonStability Constant (log K)
Zn²⁺10.7
Ca²⁺< 10.7
Fe³⁺> 10.7

Note: The data indicates relative affinities. The stability constant for the Zn²⁺ complex with HEDP is 10.7. researchgate.net The affinity for other metal ions varies based on their chemical characteristics. researchgate.net

Stabilization of Transition States in Organic Transformations

Phosphinic acids are notable for their structural resemblance to the tetrahedral transition states that occur in various organic reactions, particularly the hydrolysis of amides and esters. kent.ac.ukresearchgate.net This structural mimicry allows them to function as transition-state analogue enzyme inhibitors. kent.ac.uk The key difference between a phosphinic acid group and a naturally occurring phosphate (B84403) is the presence of a stable P-C bond, which is resistant to enzymatic degradation, compared to the more labile P-O bond in phosphates. beilstein-journals.org

By mimicking the geometry and charge distribution of a high-energy intermediate, these molecules can bind tightly to the active site of an enzyme, effectively blocking its catalytic activity. researchgate.net This principle is a cornerstone in the design of highly specific and potent enzyme inhibitors. researchgate.netresearchgate.net The synthesis of various phosphinic acid derivatives is therefore an active area of research aimed at creating compounds that can modulate biological processes by targeting specific enzymes. kent.ac.ukuclouvain.be

Catalytic Roles in Organic Synthesis

Brönsted Acid Catalysis

Brönsted acid catalysis is a fundamental concept in organic synthesis where a catalyst donates a proton to a substrate, activating it for subsequent reaction. Chiral phosphoric acids, for example, have become a dominant class of catalysts for various asymmetric transformations. rsc.org The acidity of these catalysts is crucial; stronger Brönsted acids can activate less basic substrates like aldehydes and ketones. The introduction of phosphate groups onto surfaces like titanium dioxide is a known strategy to create or enhance Brönsted acid sites on a heterogeneous catalyst, which can then facilitate reactions such as the dehydration of sugars to produce valuable platform chemicals like 5-hydroxymethylfurfurfural (HMF). nih.gov

Organocatalysis (e.g., Michael Addition)

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key carbon-carbon bond-forming reaction that can be catalyzed by various organocatalysts. For instance, phosphines can be used as organocatalysts to promote Michael-type additions for synthesizing derivatives of glutamic acid. In other systems, bifunctional catalysts, such as those combining a thiourea (B124793) and a boronic acid, can activate α,β-unsaturated carboxylic acids for asymmetric Michael additions.

Heterogeneous Catalysis and Surface Immobilization

To improve catalyst recyclability and simplify product purification, homogeneous catalysts can be immobilized onto solid supports. nih.gov This approach combines the high selectivity of molecular catalysts with the practical advantages of heterogeneous systems. Phosphonic acids and phosphoric acid esters have been successfully immobilized on mesoporous silica (B1680970) materials. mdpi.com This covalent functionalization creates a stable heterogeneous catalyst that can be used in applications like asymmetric aldol (B89426) reactions, with the added benefit of being suitable for continuous-flow reactor systems. nih.govmdpi.com The immobilization prevents the catalyst from leaching into the product stream and allows for its reuse over multiple cycles. nih.gov

Materials Science Applications

In the realm of materials science, this compound is primarily utilized for its contributions to fire safety in polymers. While its potential in other areas such as surface modification and advanced frameworks is of interest, current research focuses significantly on its flame-retardant properties.

This compound, particularly in the form of its salts, serves as a key component in modern halogen-free flame retardant systems. Aluminum hydroxymethylphosphinate (AHMP) has been identified as an effective flame retardant, especially when used in synergistic systems.

Detailed research has demonstrated a significant synergistic effect when AHMP is combined with melamine (B1676169) pyrophosphate (MPyP) in glass-fiber-reinforced polyamide 6 (GFPA6) composites acs.org. A formulation containing 5 wt% AHMP and 25 wt% MPyP endowed the GFPA6 composite with excellent flame retardance acs.org. The mechanism of action is attributed to the interaction between the polyamide 6, AHMP, and MPyP, which leads to a higher content of a stable char layer on the material's surface during combustion, thereby improving its flame retardancy acs.org. Phospha-Mannich reactions involving hypophosphorous acid can also produce (α-aminoalkyl)phosphinic compounds that are utilized as flame-retardants researchgate.net.

Table 1: Flame Retardancy of Glass-Fiber-Reinforced Polyamide 6 (GFPA6) Composites

Material Composition Limiting Oxygen Index (LOI) UL-94 Rating (1.6 mm)
Pure GFPA6 N/A Fails
GFPA6 + 5% AHMP + 25% MPyP 31.0 V-0 acs.org

The application of this compound for the explicit surface treatment of polymers and inorganic substrates is not extensively documented in current research. However, related compounds have been used as additives to modify bulk polymer properties. For instance, bis-hydroxymethylphosphinic acid is mentioned as a potential component in the synthesis of water-dispersed polyurethane polymers, where it is incorporated into the polymer backbone to enhance hydrophilicity and dispersibility google.comgoogle.com. This represents an internal modification of the polymer matrix rather than a surface-specific treatment.

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. While the broader class of phosphinic acids is being explored as an alternative to traditional carboxylate linkers for creating more stable MOFs, specific studies detailing the use of this compound as a primary linker in MOF synthesis are not prominent in the available scientific literature.

In dye-sensitized solar cells (DSSCs), anchoring groups are essential for attaching dye molecules to the semiconductor surface, facilitating electron injection. Phosphinic acids, in general, are considered a class of compounds with potential for this application. However, dedicated research focusing on the synthesis and performance of dyes that specifically utilize the this compound group as an anchor for DSSCs has not been detailed in the reviewed literature.

Biomedical and Bioanalytical Applications

The phosphinic acid functional group serves as a valuable scaffold for designing biologically active compounds, particularly enzyme inhibitors mdpi.com. Derivatives of this compound have shown significant promise in this area, especially as inhibitors of bacterial urease.

Urease Inhibition

Derivatives of this compound have been identified as potent inhibitors of bacterial ureases, which are key virulence factors in pathogens like Helicobacter pylori and Proteus vulgaris acs.orgplos.org. The inhibition of urease is a promising strategy for treating infections caused by these bacteria acs.orgplos.org.

Research has shown that modifying the aminomethylphosphinate structure by introducing a P-hydroxymethyl group can considerably increase inhibitory activity compared to P-methyl versions acs.orgnih.gov. Specifically, N-methylaminomethyl-P-hydroxymethylphosphinic acid was found to be a highly potent, competitive, and reversible inhibitor of urease from several bacterial species acs.orgnih.gov. Against P. vulgaris urease, this compound exhibited an inhibition constant (Ki) of 360 nM acs.orgnih.gov. In studies against H. pylori urease, it showed a Ki of 1.032 μM, which is over 22 times more potent than the established urease inhibitor acetohydroxamic acid (Ki = 23 μM) plos.orgnih.govsemanticscholar.orgscience.gov. These inhibitors were also found to have negligible cytotoxicity against normal human cell lines plos.org.

Table 2: Urease Inhibition by this compound Derivatives

Compound Target Enzyme Inhibition Constant (Ki)
N-methylaminomethyl-P-hydroxymethylphosphinic acid Proteus vulgaris Urease 0.360 µM acs.orgnih.gov
N-methylaminomethyl-P-hydroxymethylphosphinic acid Helicobacter pylori Urease 1.032 µM plos.orgnih.govsemanticscholar.org
Acetohydroxamic acid (Reference) Helicobacter pylori Urease 23 µM plos.orgnih.govsemanticscholar.org

Metalloprotease and Cholinesterase Inhibition

The broader class of phosphinic acids is known for its potential to inhibit metalloproteases researchgate.netmdpi.com. Similarly, certain bis(α-aminoalkyl)phosphinic acid derivatives have been investigated as inhibitors of acetylcholinesterase tandfonline.com. However, specific research studies detailing the inhibitory activity of this compound itself against metalloproteases or cholinesterases are not widely available in the current literature.

Design of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides. A key application of this compound lies in the design of phosphinic pseudopeptides, which serve as potent enzyme inhibitors. These molecules are designed to mimic the transition state of a peptide bond during enzymatic hydrolysis, particularly by metalloproteases.

The core principle behind this application is the structural similarity between the tetrahedral phosphinate group (-P(O)(OH)CH2-) and the tetrahedral transition state of a peptide bond being cleaved by a protease. This structural mimicry allows the phosphinic pseudopeptide to bind tightly to the active site of the enzyme, acting as a potent and specific inhibitor. The phosphinic acid group can establish strong electrostatic interactions with the metal ion (typically zinc) present in the active site of metalloproteases, further enhancing its inhibitory activity.

Key Research Findings:

Transition-State Analogue Inhibition: Research has extensively demonstrated that phosphinic peptides act as transition-state analogue inhibitors of zinc-metalloproteases. Their design is based on replacing a scissile peptide bond with a non-hydrolyzable phosphinic acid moiety.

Enzyme Specificity: The specificity of these inhibitors can be tailored by modifying the side chains of the amino acid residues flanking the phosphinic acid core. This allows for the development of inhibitors that target specific proteases involved in various physiological and pathological processes.

Structural Insights: X-ray crystallography studies of phosphinic inhibitors bound to their target enzymes have provided valuable insights into the binding modes and key interactions within the enzyme's active site. This information is crucial for the rational design of new and more potent inhibitors.

Table 1: Comparison of Peptide Bond and Phosphinic Acid Moiety in Peptidomimetics

FeaturePeptide BondPhosphinic Acid Moiety
Structure PlanarTetrahedral
Hydrolysis Susceptible to enzymatic cleavageResistant to hydrolysis
Enzyme Interaction Substrate for proteasesTransition-state analogue inhibitor
Binding Affinity VariesTypically high for target proteases

Ligands for Biomedical Imaging (e.g., Positron Emission Tomography)

In the realm of biomedical imaging, particularly Positron Emission Tomography (PET), the design of effective ligands that can chelate radiometals is of paramount importance. This compound and its derivatives, owing to the strong coordinating ability of the phosphinic acid group, are promising candidates for the development of such ligands.

The phosphinic acid moiety can act as a robust anchor for various radiometals used in PET imaging, such as Gallium-68 (⁶⁸Ga). The design of these ligands involves incorporating the this compound group into a larger molecular scaffold that can be conjugated to a biomolecule (e.g., a peptide or antibody) with affinity for a specific biological target, such as a cancer cell receptor. The resulting radiopharmaceutical can then be administered to a patient, and the emitted positrons can be detected by a PET scanner to visualize the location and concentration of the target.

Key Research Findings:

Chelation of Radiometals: The phosphonic acid group, which is structurally and chemically similar to the phosphinic acid group, has been shown to be highly effective in chelating ⁶⁸Ga³⁺. This suggests that this compound would also form stable complexes with this and other radiometals.

Improved Pharmacokinetics: The incorporation of phosphonic acid groups into imaging agents has been demonstrated to improve their pharmacokinetic properties, such as water solubility and clearance from non-target tissues. This leads to clearer images with a better signal-to-noise ratio.

Bifunctional Chelators: Research has focused on the development of bifunctional chelators that contain a phosphonic acid group for radiometal binding and a reactive functional group for conjugation to a targeting biomolecule. This modular approach allows for the creation of a wide range of targeted imaging agents.

Table 2: Properties of this compound-Based Ligands for PET Imaging

PropertyDescription
Radiometal Chelation The phosphinic acid group provides strong coordination to positron-emitting metals like ⁶⁸Ga.
Stability Forms thermodynamically stable and kinetically inert complexes with radiometals, preventing their release in vivo.
Bioconjugation Can be functionalized to allow for covalent attachment to targeting molecules such as peptides and antibodies.
Pharmacokinetics The hydrophilic nature of the phosphinic acid group can enhance water solubility and promote favorable biodistribution.

Chemosensors (e.g., for Trinitrotoluene)

The detection of nitroaromatic compounds, such as the explosive 2,4,6-trinitrotoluene (B92697) (TNT), is a critical area of research for security and environmental monitoring. Fluorescent chemosensors offer a highly sensitive and selective means of detecting these compounds. While direct research on this compound as a chemosensor for TNT is limited, the principles derived from structurally similar phosphonate-based sensors suggest its potential in this application.

The proposed mechanism for detection involves the interaction between an electron-rich fluorescent molecule functionalized with a this compound group and the electron-deficient TNT molecule. This interaction, often involving π-π stacking and hydrogen bonding, can lead to a change in the fluorescence properties of the sensor, typically fluorescence quenching. The phosphinate group can play a role in modulating the electronic properties of the fluorophore and enhancing its interaction with the nitroaromatic analyte.

Key Research Findings (from related phosphonate-based sensors):

Fluorescence Quenching: Phosphonate-functionalized pyrene (B120774) derivatives have been shown to be effective fluorescent chemosensors for TNT, exhibiting significant fluorescence quenching upon exposure to the analyte.

Selectivity: These sensors have demonstrated high selectivity for TNT over other similar nitroaromatic compounds.

Detection Mechanism: The sensing mechanism is often attributed to a photo-induced electron transfer (PET) from the excited state of the electron-rich sensor to the electron-deficient TNT molecule.

Rapid Response: Thin films of these sensory materials have shown rapid response times for the detection of TNT vapors.

Table 3: Potential Role of this compound in TNT Chemosensors

FeaturePotential Contribution of this compound
Analyte Recognition The phosphinic acid group can participate in hydrogen bonding with the nitro groups of TNT, enhancing binding affinity.
Fluorescence Modulation Can influence the electronic properties of the attached fluorophore, potentially leading to a more pronounced quenching effect upon TNT binding.
Solubility and Processing The polar nature of the phosphinic acid group can improve the solubility of the sensor in various solvents, facilitating its processing into thin films or other sensing platforms.
Selectivity The specific geometry and electronic nature of the phosphinic acid group may contribute to the selective recognition of TNT over other nitroaromatics.

Environmental Chemistry and Green Chemistry Perspectives

Degradation Pathways and Environmental Fate

The environmental persistence and ultimate fate of hydroxymethylphosphinic acid, like other organophosphorus compounds, are governed by a combination of photochemical, abiotic, and biological processes. Understanding these pathways is crucial for assessing its environmental impact.

The degradation of organophosphorus compounds by sunlight, or photodegradation, is a significant environmental attenuation process. For phosphonates, which are structurally related to this compound, this process often involves the generation of highly reactive oxygen species (ROS). Studies on methylphosphonic acid have shown that its photolysis involves the cleavage of the carbon-phosphorus (C-P) bond, a reaction driven by hydroxyl radicals (•OH) google.com. The degradation kinetics are often more rapid under alkaline conditions .

The presence of certain substances in the environment can enhance the rate of photodegradation. For instance, iron has been shown to accelerate the UV light conversion of phosphonates beilstein-journals.org. Similarly, humic acid-Fe3+ complexes, common in natural waters, can act as photosensitizers, promoting the degradation of organophosphorus compounds like glyphosate (B1671968) by producing hydroxyl radicals zenodo.org. It is plausible that similar mechanisms, involving indirect photolysis mediated by naturally occurring sensitizers, contribute to the environmental breakdown of this compound. The degradation process typically leads to the formation of orthophosphate as a final product beilstein-journals.org.

In the absence of light and microbial activity, the fate of this compound in soil and aquatic environments is largely controlled by abiotic processes such as dissociation and adsorption. As a phosphinic acid, its charge state is dependent on the environmental pH, which in turn dictates its mobility and interaction with environmental matrices.

Organophosphorus compounds, including glyphosate and its primary metabolite aminomethylphosphonic acid (AMPA), exhibit strong adsorption to soil particles organic-chemistry.orgnih.gov. This binding is particularly pronounced with soil components such as iron and aluminum oxides and clay minerals scranton.eduprepchem.com. The phosphonic acid group can form strong complexes with metal ions on the surface of these materials, effectively immobilizing the compound and reducing its bioavailability and potential for leaching into groundwater organic-chemistry.org. The extent of adsorption is influenced by soil properties, with higher contents of Fe-oxides leading to greater adsorption scranton.eduprepchem.com. Due to its structural similarities, this compound is expected to exhibit comparable adsorption behavior, strongly binding to soil and sediment particles, which would limit its transport in the environment.

Biodegradation is a critical pathway for the ultimate removal of many organic chemicals from the environment. For organophosphorus compounds, microbial degradation is considered the most important transformation process that determines their persistence in soil . While many of these compounds are used as pesticides and nerve agents due to their biological activity, numerous microorganisms have evolved the ability to break them down nih.govrsc.org.

Bacteria and fungi can utilize organophosphonates as a source of phosphorus or carbon. This breakdown is facilitated by enzymes, such as organophosphate hydrolases and phosphotriesterases, which can cleave the carbon-phosphorus bond rsc.orggoogle.com. Although some organophosphorus compounds are biodegradable, the process can be slow, and in some cases, partially degraded products may accumulate before being fully mineralized to carbon dioxide, water, and phosphate (B84403) evitachem.com. The biodegradability of this compound has not been extensively studied, but its simple structure suggests it could be susceptible to microbial degradation by organisms capable of cleaving the C-P bond, thus contributing to its removal from the environment.

Green Synthesis Principles and Sustainable Chemical Practices

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more environmentally benign and efficient manufacturing methods.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste.

Several synthetic routes to this compound and its derivatives have been reported. A particularly atom-economical approach involves the direct addition of a phosphorus-containing compound across the carbonyl group of formaldehyde (B43269) or its polymers (paraformaldehyde, trioxymethylene).

Example Synthetic Route: One common synthesis involves the reaction of hypophosphorous acid with formaldehyde (in the form of trioxymethylene) evitachem.com.

Reaction: H₃PO₂ + (CH₂O)₃ → 3 CH₂(OH)PO₂H₂ (unbalanced)

Balanced for one unit of product: H₃PO₂ + CH₂O → CH₂(OH)PO₂H₂

This is an addition reaction where all atoms from the reactants are incorporated into the final product.

Atom Economy Calculation for the Synthesis of this compound
ReactantFormulaMolar Mass (g/mol)ProductFormulaMolar Mass (g/mol)Percent Atom Economy (%)
Hypophosphorous AcidH₃PO₂66.00This compoundCH₅O₃P96.02100%
FormaldehydeCH₂O30.02

As shown in the table, the theoretical atom economy for this addition reaction is 100%, representing an ideal green synthesis pathway with no theoretical atomic waste. In contrast, older or alternative methods that utilize reagents like phosphorus trichloride (B1173362) can have lower atom economy due to the formation of stoichiometric byproducts such as hydrochloric acid google.com. Maximizing atom economy is a key goal in developing sustainable chemical manufacturing processes.

The choice of solvent is another critical aspect of green chemistry. Ideal solvents are non-toxic, readily available, recyclable, and have minimal environmental impact. Water is often considered a benchmark green solvent.

The synthesis of related organophosphorus compounds, such as hydroxymethylenebisphosphonic acids, has been explored in a variety of solvents, including water, methanesulfonic acid, and chlorobenzene. While some methods successfully use water, others rely on harsh or environmentally problematic solvents. For example, using phosphorus trichloride in water is considered inefficient and polluting as the reagent rapidly hydrolyzes. However, processes for preparing hydroxyalkyl phosphonic acids have been developed that specifically use water with a heterogeneous catalyst, providing a safer and less corrosive alternative to methods that produce toxic byproducts.

Furthermore, conducting reactions under solvent-free conditions represents an even greener approach, as it eliminates solvent waste entirely. Solvent-free syntheses of various organophosphorus compounds have been demonstrated, often involving the direct mixing or grinding of solid reactants, sometimes with catalytic amounts of a liquid to initiate the reaction nih.gov. The reaction between hypophosphorous acid and paraformaldehyde can be performed at elevated temperatures with minimal or no solvent, aligning with the principles of sustainable chemical practice nih.gov. The development and adoption of such solvent-free methods or the use of water as a solvent are pivotal for the green synthesis of this compound.

Energy Efficiency in Synthetic Procedures (e.g., Microwave Irradiation)

Microwave-assisted synthesis has emerged as a significant tool in green chemistry, offering substantial improvements in energy efficiency over conventional heating methods. youtube.com This technique utilizes microwave energy to heat reactants directly and volumetrically, leading to rapid temperature increases, shorter reaction times, and often, increased product yields. youtube.commdpi.com The efficiency of microwave heating stems from its ability to interact selectively with polar molecules in the reaction mixture, resulting in uniform and instantaneous heating that minimizes energy loss to the surrounding environment. mdpi.com

While specific research detailing the microwave-assisted synthesis of this compound is not extensively documented, the application of this technology to structurally similar organophosphorus compounds, such as α-hydroxyphosphonates and α-aminophosphonates, demonstrates its potential. For instance, microwave irradiation has been successfully employed in the synthesis of α-hydroxyphosphonates from aldehydes and phosphites under solvent-free and catalyst-free conditions, aligning with key principles of green chemistry. researchgate.net Similarly, the Kabachnik–Fields reaction to produce α-aminophosphonates can be accelerated significantly using microwaves, reducing reaction times from hours to minutes. mdpi.com These examples strongly suggest that microwave-assisted procedures could be adapted for the synthesis of this compound, offering a more energy-efficient and sustainable alternative to traditional methods. The dramatic reduction in reaction time is a key indicator of the enhanced energy efficiency and process intensification offered by this technology. nih.gov

Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Organophosphorus Compounds

Compound TypeMethodReaction TimeYieldReference
Quinolines (Heterocyclic Synthesis)Conventional HeatingSeveral Hours~34% nih.gov
Quinolines (Heterocyclic Synthesis)Microwave Irradiation20-25 minutesUp to 72% nih.gov
α-AminophosphonatesConventional HeatingHoursVariable mdpi.com
α-AminophosphonatesMicrowave Irradiation10 minutesGood mdpi.com

Catalytic Approaches for Waste Prevention and Resource Efficiency

Catalysis is a cornerstone of green chemistry, enabling reactions with higher atom economy, reduced waste, and greater energy efficiency. Catalytic approaches are pivotal in minimizing the environmental footprint of chemical manufacturing by allowing the use of milder reaction conditions and reducing the need for stoichiometric reagents, which often end up as waste.

In the synthesis of organophosphorus compounds, catalytic methods are employed to enhance efficiency and selectivity. While specific catalytic syntheses for this compound are not widely detailed, principles from related reactions are applicable. For example, the synthesis of related α-hydroxyphosphonates can be achieved using low loadings of catalysts like cerium(III) chloride, which facilitates the reaction efficiently. researchgate.net Furthermore, some modern green chemistry protocols combine microwave assistance with the elimination of a catalyst altogether, representing an ideal scenario for waste prevention. mdpi.com

A frontier in sustainable catalysis involves the valorization of waste streams to create new catalysts. mdpi.com This circular economy approach addresses both waste reduction and resource efficiency. For example, metals can be recovered from industrial wastewater or electronic waste and repurposed into active catalysts for various chemical transformations. mdpi.com Another strategy involves using benign and readily available catalysts, such as phosphoric acid, for the hydrothermal treatment of cellulosic waste to produce valuable platform chemicals. mdpi.com Adopting such catalytic strategies for the production of this compound could significantly improve its environmental profile by minimizing waste and maximizing the use of resources.

Green Chemistry Benefits of Various Catalytic Strategies

Catalytic StrategyPrimary BenefitExample Application Area
Lewis Acid Catalysis (e.g., CeCl₃)High efficiency at low catalyst loading, reducing waste.Synthesis of α-hydroxyphosphonates. researchgate.net
Catalyst-Free (Microwave-Assisted)Eliminates catalyst-related waste and separation steps.Synthesis of α-aminophosphonates. mdpi.com
Catalysts from WastePromotes a circular economy by valorizing waste materials.Recovery of metals from wastewater for new catalysts. mdpi.com
Benign Acid Catalysts (e.g., H₃PO₄)Uses less hazardous and abundant materials.Biomass conversion to chemical feedstocks. mdpi.com

Design for Degradation and Reduced Environmental Persistence

Designing chemicals for degradation is a proactive green chemistry principle aimed at preventing pollution. This involves creating molecules that, after their useful life, break down into innocuous substances, thereby avoiding long-term persistence and accumulation in the environment. biotechrep.irbmsu.ac.ir

This compound is also known as a minor metabolite of the widely used herbicide glyphosate, which contributes to its presence in the environment. mass.gov The environmental fate of phosphonates is complex; they can persist in soil and aquatic systems for extended periods. For example, the half-life of glyphosate in soil can range from a few days to many months, and its primary metabolite, aminomethylphosphonic acid (AMPA), is also known to be persistent. mass.govneptjournal.comresearchgate.net This highlights the importance of designing future organophosphorus molecules with enhanced biodegradability. This could be achieved by incorporating chemical bonds that are more susceptible to hydrolysis or microbial enzymatic attack, thereby reducing their environmental half-life and potential for long-term contamination. nih.gov

Environmental Persistence of Glyphosate and Related Compounds

CompoundEnvironmental CompartmentReported Half-LifeReference
GlyphosateSoil2 to 251 days neptjournal.com
GlyphosateNatural Waters (with sediment)1.5 to 21 days mass.gov
GlyphosatePond Water12 to 60 days neptjournal.com
Malathion (another organophosphate)Soil<2 days (terrestrial field dissipation) usda.gov
Aminomethylphosphonic acid (AMPA)EnvironmentConsidered persistent researchgate.net

Q & A

Q. What are the standard synthetic routes for hydroxymethylphosphinic acid, and how can reaction conditions influence yield?

this compound is typically synthesized via phospha-Mannich reactions using hypophosphorous acid (H₃PO₂) and aldehydes. Key parameters include solvent choice (e.g., acetic acid suppresses by-products), controlled water content, and molar ratios of reactants. Excess reactants or prolonged reaction times may lead to bis(1-aminoalkyl)phosphinic acid by-products. Optimizing these conditions can improve purity and yield .

Q. What spectroscopic methods are effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H) is critical for identifying phosphorus-centered structures and verifying purity. Infrared (IR) spectroscopy can confirm P–H and P=O bonds. Mass spectrometry (MS) provides molecular weight validation. For crystalline samples, X-ray diffraction (XRD) reveals intramolecular hydrogen bonding patterns, as seen in structurally related phosphinic acids .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Avoid exposure to heat, moisture, strong acids/alkalis, and oxidizing agents, as these may trigger hazardous reactions. Use fume hoods, chemical-resistant gloves, and eye protection. While acute toxicity data are limited, extrapolate precautions from similar organophosphorus compounds, including proper ventilation and emergency protocols (e.g., CHEMTREC® contacts) .

Advanced Research Questions

Q. How can researchers minimize by-product formation during the synthesis of this compound?

By-products like (HOCH₂)(R₂NCH₂)PO₂H arise from secondary P–H bond reactivity. Mitigation strategies include:

  • Using acetic acid as a solvent to stabilize reactive trivalent phosphorus tautomers.
  • Limiting reaction time and temperature to prevent over-oxidation or decomposition.
  • Employing stoichiometric control of aldehydes and amines to favor mono-adduct formation. Purification via recrystallization or chromatography may be required for complex mixtures .

Q. What are the challenges in determining the stability of this compound under varying pH conditions?

Stability studies should assess hydrolysis and oxidation risks. Under acidic conditions, protonation of P–O bonds may enhance degradation, while alkaline environments could promote salt formation. Accelerated stability testing (e.g., 40°C/75% RH) coupled with HPLC monitoring can identify degradation products. Note that incompatibility with strong acids/alkalis necessitates pH-neutral storage .

Q. How can computational chemistry aid in predicting the reactivity of this compound with organic substrates?

Density Functional Theory (DFT) calculations can model reaction pathways, such as nucleophilic attacks on the phosphorus center or tautomerization equilibria. Solvent effects (e.g., acetic acid’s polarity) and substituent electronic influences (e.g., methyl groups) can be simulated to predict regioselectivity and optimize synthetic routes .

Methodological Considerations

  • Contradictory Data Resolution : When conflicting stability or toxicity data arise, prioritize peer-reviewed studies over vendor SDS entries (e.g., lacks toxicity details). Cross-validate with class-based organophosphate toxicology frameworks .
  • Experimental Reproducibility : Document reaction conditions rigorously (e.g., water content from commercial H₃PO₂ solutions) to ensure batch consistency. For cell-based assays, request peptide content analysis to standardize concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.